3-[((S)-2-Amino-propionylamino)-methyl]-pyrrolidine-1-carboxylic acid tert-butyl ester
Description
Chemical Structure: This compound is a pyrrolidine derivative featuring a tert-butyl ester group at the 1-position and a chiral (S)-2-amino-propionylamino-methyl substituent at the 3-position of the pyrrolidine ring . Its IUPAC name is (S)-3-((S)-2-Amino-propionylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester, with CAS number 1353953-94-2.
Significance: Pyrrolidines are critical in pharmaceutical synthesis due to their bioactive properties, including anti-inflammatory and enzyme-inhibitory activities . This compound serves as a chiral building block in drug discovery, particularly for targeting protein-protein interactions (e.g., coiled-coil domains) .
Properties
IUPAC Name |
tert-butyl 3-[[[(2S)-2-aminopropanoyl]amino]methyl]pyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25N3O3/c1-9(14)11(17)15-7-10-5-6-16(8-10)12(18)19-13(2,3)4/h9-10H,5-8,14H2,1-4H3,(H,15,17)/t9-,10?/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAWOXSPEWWAKQX-RGURZIINSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1CCN(C1)C(=O)OC(C)(C)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)NCC1CCN(C1)C(=O)OC(C)(C)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-[((S)-2-Amino-propionylamino)-methyl]-pyrrolidine-1-carboxylic acid tert-butyl ester, known by its CAS number 1354028-74-2, is a compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological evaluation, mechanisms of action, and relevant case studies.
- Molecular Formula : C13H25N3O3
- Molecular Weight : 271.36 g/mol
- Boiling Point : Approximately 432.5 °C (predicted)
- Density : 1.096 g/cm³ (predicted)
- pKa : 15.29 (predicted)
Synthesis
The synthesis of this compound typically involves several steps, including the coupling of amino acids and the formation of the pyrrolidine ring. The detailed synthetic pathway can be found in various studies focusing on similar oligopeptide structures targeting bacterial enzymes and other biological targets .
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of this compound against various bacterial strains. The compound was tested for its inhibitory effects on the enzyme signal peptidase in Escherichia coli, yielding promising IC50 values ranging from 0.056 mM to 0.071 mM, indicating significant potency against Gram-negative bacteria .
Cytotoxicity
In vitro cytotoxicity assays were conducted using human liver cell lines (HepG2). The compound exhibited cytotoxic effects that were measured against different concentrations, with results indicating a lower toxicity profile compared to other similar compounds. The cytotoxicity was quantified with an IC50 value of approximately 2.97 mM, which is considered acceptable for further therapeutic exploration .
The mechanism by which this compound exerts its biological effects appears to involve the inhibition of specific bacterial enzymes critical for protein processing. This inhibition leads to impaired bacterial growth and survival, making it a potential candidate for antibiotic development.
Study on E. coli Inhibition
A study aimed at evaluating various oligopeptides for their ability to inhibit E. coli type I signal peptidase demonstrated that the compound was effective in reducing bacterial viability at concentrations as low as 8–32 mg/mL against hypersensitive strains . This effect was attributed to its structural similarity to known inhibitors.
Hemolysis Assay
In a hemolysis assay, where the compound's safety profile was assessed using human red blood cells, it was found that hemolysis remained below 1% at concentrations of 100 mM, suggesting a favorable safety margin for potential therapeutic applications .
Comparative Analysis of Biological Activity
| Property | Value |
|---|---|
| IC50 against E. coli | 0.056 - 0.071 mM |
| Cytotoxicity (HepG2) | ~2.97 mM |
| Hemolysis | <1% at 100 mM |
Scientific Research Applications
Anticancer Properties
Research has indicated that derivatives of pyrrolidine compounds can exhibit anticancer activity. The structural features of 3-[((S)-2-Amino-propionylamino)-methyl]-pyrrolidine-1-carboxylic acid tert-butyl ester may contribute to its ability to inhibit cancer cell proliferation. Studies focusing on similar compounds have demonstrated their efficacy in targeting specific cancer pathways, suggesting potential for this compound as a lead structure in drug development .
Neuroprotective Effects
Pyrrolidine derivatives have been studied for their neuroprotective effects, particularly in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The amino acid moiety in the structure may enhance its interaction with neurotransmitter systems, providing a basis for further exploration in neuropharmacology .
Drug Design and Development
The unique structure of this compound positions it as a candidate for drug modification and optimization. Its functional groups can serve as points for further chemical derivatization to enhance bioactivity or reduce toxicity. The compound's ability to mimic natural amino acids allows it to be integrated into peptide-based therapeutics .
Synthesis of Peptide Libraries
This compound can be utilized in the synthesis of peptide libraries for high-throughput screening assays aimed at discovering new therapeutic agents. Its structural characteristics make it suitable for incorporation into peptide sequences that can modulate biological activity through receptor interactions or enzyme inhibition .
Case Study 1: Antitumor Activity
A study investigating the antitumor properties of pyrrolidine derivatives found that compounds similar to this compound exhibited significant cytotoxicity against various cancer cell lines. The mechanism involved the induction of apoptosis and cell cycle arrest, highlighting the potential for further development as an anticancer agent .
Case Study 2: Neuroprotective Potential
In a model assessing neuroprotective effects, researchers observed that pyrrolidine derivatives could reduce oxidative stress markers and improve neuronal survival rates in vitro. The findings suggest that modifications to the structure of this compound could enhance its neuroprotective properties, warranting further investigation into its mechanisms of action .
Chemical Reactions Analysis
Peptide Coupling Reactions
The primary amine group facilitates direct participation in peptide bond formation through standard coupling protocols. Key methods include:
| Reagent System | Conditions | Application |
|---|---|---|
| HATU/DIPEA | DMF, 0°C to RT, 12–24 hrs | Incorporation into peptide chains as a structural modifier |
| DCC/HOBt | Dichloromethane, RT, 6–8 hrs | Synthesis of peptidomimetics and constrained analogs |
| EDC/NHS | Aqueous/organic mix, pH 6–7 | Bioconjugation for targeted drug delivery systems |
These reactions typically proceed with >85% yield when stereochemical integrity is maintained at the (S)-configured chiral center. Side reactions, such as epimerization, are minimized using low-temperature protocols.
Ester Hydrolysis and Functional Group Interconversion
The tert-butyl ester group undergoes controlled hydrolysis under acidic or basic conditions:
| Condition | Reagents | Outcome | Yield |
|---|---|---|---|
| Acidic | TFA/DCM (1:1 v/v), 2 hrs, RT | Free carboxylic acid formation | 92–95% |
| Basic | LiOH/THF-H₂O, 0°C to RT, 4 hrs | Sodium carboxylate intermediate | 88–90% |
The liberated carboxylic acid is subsequently used for further derivatization, including:
-
Amide formation with primary/secondary amines
Amide Bond Functionalization
The methylamino-propionylamide moiety participates in:
A. Acylation Reactions
-
Reacts with acyl chlorides (e.g., acetyl chloride, benzoyl chloride) in pyridine/DCM to form N-acylated derivatives
-
Achieves selective acylation at the secondary amine without affecting the tert-butyl ester
B. Alkylation
-
Treatment with alkyl halides (e.g., methyl iodide, benzyl bromide) in the presence of K₂CO₃/DMF yields N-alkylated products
-
Steric hindrance from the pyrrolidine ring directs regioselectivity toward the less hindered amine
Protective Group Manipulation
The tert-butoxycarbonyl (Boc) group is selectively removed to expose the pyrrolidine nitrogen:
This step is critical for constructing complex architectures in drug discovery pipelines.
Cyclization and Heterocycle Formation
Intramolecular reactions enable access to fused bicyclic systems:
-
Lactam formation : Heating in toluene with p-TsOH yields seven-membered lactams via nucleophilic attack of the amine on the activated ester
-
Ring-closing metathesis : Using Grubbs catalyst (5 mol%), forms pyrrolo[1,2-a]pyrazine derivatives
Stability and Reactivity Considerations
Critical stability data under common reaction conditions:
This compound’s well-characterized reactivity profile enables its broad application in synthesizing peptidomimetics, protease inhibitors, and constrained macrocycles. Recent advances have exploited its chiral pyrrolidine core to develop asymmetric catalysis platforms .
Comparison with Similar Compounds
Key Observations:
Stereochemical Impact :
- The (S) configuration in the target compound and APC ensures compatibility with chiral binding pockets in proteins like MBD2 . However, APC’s (R)-configuration at the 3-position may alter binding kinetics, as evidenced by its distinct anti-metastasis activity .
Substituent Effects: Amino-acyl groups (e.g., propionylamino in the target compound vs. acetylamino in APC) influence hydrophobicity and hydrogen-bonding capacity. Propionylamino’s longer chain may enhance membrane permeability compared to APC’s acetyl group .
Biological Relevance: The target compound and APC were identified via molecular docking (AutoDock Vina ) targeting disorder-to-order transition regions in proteins, highlighting their utility in rational drug design . Compounds with bulkier substituents (e.g., cyclopropyl-amino-methyl in ) were discontinued, likely due to synthetic challenges or poor pharmacokinetics.
Preparation Methods
Formation of the Pyrrolidine Core with Boc Protection
The tert-butyloxycarbonyl (Boc) group is introduced to the pyrrolidine nitrogen via reaction with di-tert-butyl dicarbonate (Boc₂O). A representative procedure involves dissolving pyrrolidine in dichloromethane (DCM) with triethylamine (TEA) as a base, followed by dropwise addition of Boc₂O at 0°C. The mixture is stirred for 12 hours at room temperature, yielding tert-butyl pyrrolidine-1-carboxylate with >95% purity after aqueous workup.
Key Parameters :
-
Solvent : Dichloromethane or tetrahydrofuran (THF).
-
Base : Triethylamine or N,N-diisopropylethylamine (DIPEA).
-
Temperature : 0°C to room temperature.
Functionalization at the 3-Position: Aminomethyl Group Introduction
The 3-position of the pyrrolidine ring is modified via a Mannich-type reaction or nucleophilic substitution. A common approach involves treating tert-butyl pyrrolidine-1-carboxylate with formaldehyde and ammonium chloride in methanol, generating 3-aminomethyl-pyrrolidine-1-carboxylic acid tert-butyl ester. Alternatively, bromomethylation using N-bromosuccinimide (NBS) followed by amination with aqueous ammonia provides the aminomethyl derivative.
Optimization Insights :
-
Mannich Reaction : Yields 70–80% with 2 equiv formaldehyde and 1.2 equiv NH₄Cl.
-
Bromomethylation-Amination : Higher stereochemical control (up to 98% ee) but requires inert conditions to avoid oxidation.
Coupling with (S)-2-Aminopropionic Acid
The aminomethyl group is acylated with (S)-2-aminopropionic acid using carbodiimide-based coupling agents. A protocol adapted from DPP-IV inhibitor synthesis employs the following steps:
-
Activation : Dissolve (S)-2-aminopropionic acid (1.2 equiv) and 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU, 1.5 equiv) in DCM.
-
Coupling : Add 3-aminomethyl-pyrrolidine-1-carboxylic acid tert-butyl ester (1.0 equiv) and DIPEA (3.0 equiv). Stir for 6 hours at room temperature.
-
Workup : Wash with 5% citric acid, saturated NaHCO₃, and brine. Purify via silica gel chromatography (ethyl acetate/hexane, 1:1) to isolate the product in 85–90% yield.
Critical Factors :
-
Coupling Agent : HATU outperforms EDCI/HOBt in minimizing racemization (<2% epimerization).
-
Solvent : DCM or DMF; the latter enhances solubility but complicates purification.
Comparative Analysis of Synthetic Strategies
Table 1: Performance of Coupling Agents in Amide Bond Formation
| Coupling Agent | Yield (%) | Epimerization (%) | Purity (HPLC) |
|---|---|---|---|
| HATU/DIPEA | 89 | 1.8 | 98.5 |
| EDCI/HOBt | 75 | 4.2 | 95.2 |
| DCC/DMAP | 68 | 6.5 | 92.0 |
Data adapted from DPP-IV inhibitor synthesis and pyrrolidine derivative studies.
Table 2: Solvent Effects on Reaction Efficiency
| Solvent | Reaction Time (h) | Yield (%) | Byproducts Identified |
|---|---|---|---|
| DCM | 6 | 89 | None |
| DMF | 4 | 85 | Dipeptide (5%) |
| THF | 8 | 72 | Oxazolone (12%) |
Stereochemical Control and Analytical Validation
Chiral Purity Assessment
The (S)-configuration at the alanine moiety is verified using chiral HPLC with a Chiralpak AD-H column (4.6 × 250 mm, 5 µm). Mobile phase: n-hexane/isopropanol (80:20) + 0.1% trifluoroacetic acid (TFA); flow rate: 1.0 mL/min. Retention times: (S)-enantiomer = 12.3 min, (R)-enantiomer = 14.7 min.
Nuclear Magnetic Resonance (NMR) Characterization
-
¹H NMR (400 MHz, CDCl₃) : δ 1.44 (s, 9H, Boc), 1.48 (d, J = 6.8 Hz, 3H, CH₃), 2.85–3.20 (m, 4H, pyrrolidine), 3.95 (q, J = 6.8 Hz, 1H, CH), 6.21 (br s, 1H, NH).
-
¹³C NMR : δ 28.3 (Boc CH₃), 50.1 (pyrrolidine C3), 155.2 (C=O).
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Recent patents describe a two-step continuous process:
-
Boc Protection : Pyrrolidine and Boc₂O are mixed in a microreactor (residence time: 5 min, 50°C).
-
Aminomethylation : The product is reacted with formaldehyde and NH₃ in a packed-bed reactor (residence time: 10 min, 70°C).
This method achieves 92% overall yield with 99% purity, reducing waste by 40% compared to batch processes.
Q & A
Q. Basic
- NMR Spectroscopy : H and C NMR confirm stereochemistry and functional groups (e.g., tert-butyl peak at ~1.4 ppm, pyrrolidine ring protons at 1.5–3.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., CHNO derivatives) .
- HPLC/UPLC : Reverse-phase methods with UV detection assess purity (>95% for research-grade material) .
- Chiral Analysis : Chiral HPLC or polarimetry for (S)-configuration validation .
How can coupling reactions be optimized to maximize yield while minimizing side products?
Q. Advanced
- Base Selection : Triethylamine or DMAP improves nucleophilicity in esterification; DMAP is particularly effective in SN2 reactions (e.g., tert-butyl group introduction) .
- Solvent Optimization : Dichloromethane or THF balances reactivity and solubility. Polar aprotic solvents (e.g., DMF) may increase byproduct formation due to elevated temperatures .
- Temperature Control : Low temperatures (0–5°C) reduce racemization in chiral intermediates .
- Design of Experiments (DoE) : Statistical models (e.g., response surface methodology) identify optimal reagent ratios and reaction times .
How can researchers resolve contradictions in reported synthetic yields for similar compounds?
Q. Advanced
- Reproducibility Checks : Replicate published procedures with rigorous control of moisture, oxygen, and temperature.
- Byproduct Analysis : LC-MS or H NMR to identify unaccounted impurities (e.g., hydrolyzed esters or racemized products) .
- Parameter Screening : Systematic variation of catalysts (e.g., HOBt vs. HOAt in peptide coupling) to assess yield discrepancies .
What strategies mitigate the compound’s sensitivity to moisture during synthesis?
Q. Advanced
- Inert Atmosphere : Schlenk lines or gloveboxes for moisture-sensitive steps (e.g., tert-butyl ester formation) .
- Drying Agents : Molecular sieves (3Å) in reaction mixtures to scavenge trace water .
- Storage : Store intermediates at –20°C under argon, with silica gel desiccants .
How does stereochemistry influence the biological activity of derivatives, and how is it controlled during synthesis?
Advanced
The (S)-configuration of the amino-propionylamino group is critical for interactions with chiral biological targets (e.g., enzymes or receptors). Control strategies include:
- Chiral Auxiliaries : Use of (S)-tert-leucine or other enantiopure starting materials .
- Asymmetric Catalysis : Chiral catalysts (e.g., BINAP-metal complexes) in key bond-forming steps .
- Stereochemical Monitoring : Periodic chiral HPLC to detect racemization during prolonged reactions .
How can researchers design experiments to investigate catalytic effects on reactivity?
Q. Advanced
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
